(+-)-Shikonin

Description

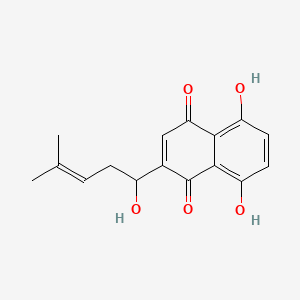

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZONWMXZKDMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862100 | |

| Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in aqueous solutions | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.373 g/cu cm | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow crystalline powder | |

CAS No. |

54952-43-1, 517-88-4, 517-89-5 | |

| Record name | (+-)-Shikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkannin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | shikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C, 116 - 117 °C | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Extraction, and Production Methodologies of Shikonin

Plant-Based Biosynthesis Pathways of Shikonin (B1681659) and Analogues

Shikonin and its analogues are biosynthesized in the roots of certain Boraginaceae plants through a complex metabolic pathway that converges products from two primary routes: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.govnih.gov

The phenylpropanoid pathway provides p-hydroxybenzoic acid (PHB), while the MVA pathway supplies geranyl pyrophosphate (GPP). frontiersin.orgnih.govnih.gov These two precursors are coupled in the endoplasmic reticulum to form 3-geranyl-4-hydroxybenzoate (GBA), catalyzed by p-hydroxybenzoate geranyltransferase (PGT). frontiersin.orgnih.govoup.commdpi.com GBA is then converted to geranylhydroquinone (GHQ) through decarboxylation. frontiersin.orgoup.com Subsequent steps involve hydroxylation of the geranyl side chain at the 3'' position, yielding 3''-hydroxygeranylhydroquinone (GHQ-3''-OH). frontiersin.orgnih.govoup.com Cyclization of GHQ-3''-OH leads to the formation of a naphthoquinone structure, followed by several oxidation steps to produce deoxyshikonin (B1670263), an early intermediate in the shikonin biosynthetic pathway. frontiersin.orgnih.govoup.com Deoxyshikonin is then further converted to shikonin and its various derivatives, including acetylshikonin (B600194). frontiersin.orgnih.govoup.com

The biosynthesis of both shikonin (R-enantiomer) and alkannin (B1664780) (S-enantiomer) occurs simultaneously within the same plant. frontiersin.orgnih.gov

Key Enzymes and Genes Involved in Shikonin Biosynthesis

Several key enzymes catalyze the steps in the shikonin biosynthetic pathway. p-hydroxybenzoate geranyltransferase (PGT), also known as LePGT1 in L. erythrorhizon, is a crucial membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the prenylation of PHB with GPP to form GBA. frontiersin.orgoup.commdpi.comoup.com

Other enzymes implicated in the later stages of shikonin biosynthesis, particularly those involved in the cyclization and oxidation steps, include polyphenol oxidase, cannabidiolic acid synthase-like proteins, and neomenthol (B8682525) dehydrogenase-like proteins. frontiersin.orgoup.com Recent studies have also identified cytochrome P450 monooxygenases, specifically deoxyshikonin hydroxylases (DSH1 and DSH2), which catalyze the conversion of deoxyshikonin to shikonin and alkannin, respectively. frontiersin.org Additionally, BAHD acyltransferases such as LeSAT1 and LeAAT1 are involved in the acylation of shikonin and alkannin, leading to the formation of their derivatives. frontiersin.org

Genes encoding enzymes in the upstream pathways, such as phenylalanine ammonialyase (PAL) in the phenylpropanoid pathway and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway, also play a role in providing the necessary precursors. frontiersin.orgmdpi.comnih.gov Studies have identified genes like LeMYB1 in L. erythrorhizon that regulate the expression of enzymes in the shikonin pathway. frontiersin.org Furthermore, specific 4-coumaroyl-CoA ligase (4CL) paralogs, Le4CL3 and Le4CL4, have been shown to be involved in the biosynthesis of PHB for shikonin production. nih.gov

A summary of key enzymes and their functions is presented in the table below:

| Enzyme Name | Proposed Function in Shikonin Biosynthesis |

| p-hydroxybenzoate geranyltransferase (PGT) | Catalyzes the coupling of p-hydroxybenzoic acid and geranyl pyrophosphate to form 3-geranyl-4-hydroxybenzoate. |

| Polyphenol oxidase | Involved in oxidation steps in the later part of the pathway. frontiersin.orgoup.com |

| Cannabidiolic acid synthase-like protein | Potentially involved in the cyclization step. frontiersin.orgoup.com |

| Neomenthol dehydrogenase-like protein | Potentially involved in oxidation steps. frontiersin.org |

| Deoxyshikonin hydroxylase (DSH1) | Catalyzes the conversion of deoxyshikonin to shikonin. frontiersin.org |

| Deoxyshikonin hydroxylase (DSH2) | Catalyzes the conversion of deoxyshikonin to alkannin. frontiersin.org |

| BAHD acyltransferases (LeSAT1, LeAAT1) | Involved in the acylation of shikonin and alkannin. frontiersin.org |

| 4-Coumaroyl-CoA ligase (4CL) (Le4CL3, Le4CL4) | Involved in the biosynthesis of p-hydroxybenzoic acid. nih.govoup.com |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Rate-limiting enzyme in the MVA pathway, providing precursors. frontiersin.orgmdpi.com |

Metabolic Engineering Strategies for Enhanced Shikonin Production in Plants

Metabolic engineering offers promising avenues to enhance shikonin production in plants by manipulating the expression of genes involved in the biosynthetic pathway. Strategies include the overexpression of key regulatory genes and enzymes to channel metabolic flux towards shikonin synthesis.

Overexpression of genes like LeMYB1, a transcription factor, has been explored to potentially increase shikonin production in L. erythrorhizon by upregulating the expression of downstream biosynthetic enzymes. frontiersin.org Targeting rate-limiting enzymes such as HMGR in the MVA pathway is another strategy to increase the supply of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of GPP. mdpi.comnih.gov

Introducing foreign genes or modifying the expression of native genes involved in the phenylpropanoid and mevalonate pathways, as well as the downstream shikonin-specific steps, can potentially lead to higher yields. nih.gov While the complete shikonin biosynthetic pathway is still being elucidated, understanding the function of newly identified genes and enzymes, such as the DSH enzymes and specific 4CL paralogs, provides new targets for metabolic engineering efforts. frontiersin.orgnih.gov

Genetically engineered methods have shown potential for yielding higher amounts of shikonin and its derivatives compared to traditional enzymatic methods. frontiersin.org However, successful metabolic engineering requires a complete understanding of the biosynthetic pathways, and further basic studies are needed. nih.gov

Cell Culture and Bioreactor-Based Production of Shikonin

Plant cell culture techniques, particularly using Lithospermum erythrorhizon, have been successfully employed for the industrial production of shikonin. nih.govnih.govjst.go.jp This approach offers a controlled environment for production, independent of climatic conditions and soil quality. pnas.org

In Vitro Cultivation Techniques for Shikonin-Producing Cells

Various in vitro cultivation techniques have been developed for shikonin-producing cells, primarily using callus and suspension cultures derived from the roots of L. erythrorhizon and other Boraginaceae species. nih.govbrieflands.comjst.go.jpnih.govresearchgate.netkspbtjpb.org

A widely used approach involves a two-stage culture method. jst.go.jpkspbtjpb.org The first stage focuses on cell growth in a nutrient-rich medium, such as modified Murashige and Skoog (MS) medium, often supplemented with specific plant growth regulators like auxins (e.g., NAA, IAA) and cytokinins (e.g., kinetin, BAP) to promote callus proliferation. researchgate.netkspbtjpb.orgresearchgate.net Light conditions during this stage can influence subsequent pigment production, with dark conditions often favoring shikonin accumulation. nih.govkspbtjpb.org

In the second stage, the focus shifts to shikonin production. Cells are transferred to a production medium, such as M9 medium, which is typically low in nitrogen and phosphate (B84403) and contains precursors like p-hydroxybenzoic acid. nih.govjst.go.jpkspbtjpb.org The composition of the production medium and environmental factors like light and temperature are critical for inducing and maximizing shikonin synthesis. nih.gov Shikonin derivatives often accumulate on the surface of cultured cells. nih.gov

Hairy root cultures, established by transforming plant tissues with Agrobacterium rhizogenes, have also been explored for shikonin production. nih.govjmb.or.krnih.gov Hairy roots can produce shikonin, which may be released into the culture medium. nih.govnih.gov The addition of adsorbents to the medium can stimulate shikonin production in hairy root cultures by removing the product, which can otherwise inhibit further synthesis. nih.gov

Optimization of Bioreactor Conditions for Shikonin Yield

Scaling up shikonin production from laboratory-scale cell cultures to industrial levels requires optimized bioreactor systems. Various bioreactor configurations have been investigated to provide suitable conditions for cell growth and shikonin accumulation. researchgate.netmbl.or.kr

Stirred tank reactors and packed-bed reactors have been used for L. erythrorhizon cell cultures. mbl.or.kr Packed-bed reactors with immobilized cells, for instance using calcium alginate, have shown higher specific shikonin production and volumetric productivity compared to stirred tank reactors. mbl.or.kr This improvement may be attributed to the high cell loading capacity and enhanced cell-cell contact in packed-bed systems. mbl.or.kr

Airlift bioreactors have also been employed for shikonin production from Arnebia species cell cultures. researchgate.net Optimization of parameters such as pH and light conditions in airlift bioreactors has been shown to improve shikonin yield. researchgate.net

Key factors requiring optimization in bioreactors for shikonin production include:

Medium Composition: Balancing nutrients for initial cell growth and subsequent shikonin production. nih.govjst.go.jpkspbtjpb.org

Oxygen Supply: Ensuring adequate aeration for cell respiration and metabolic activity.

Mixing: Providing sufficient mixing for nutrient distribution while minimizing shear stress on plant cells, which are more fragile than microbial cells. mbl.or.kr

Light Conditions: Maintaining dark conditions during the production phase to promote shikonin synthesis. nih.govkspbtjpb.org

Temperature: Controlling temperature for optimal enzyme activity and cell metabolism. nih.gov

Product Removal: Implementing in situ extraction methods, such as using adsorbents, to remove shikonin from the culture medium and alleviate product inhibition, thereby enhancing productivity. jmb.or.krnih.govmbl.or.kr

Studies have demonstrated that incorporating product absorption traps in bioreactor systems can significantly increase shikonin volumetric productivity. jmb.or.kr

Chemoenzymatic and Total Synthesis Approaches to Shikonin and its Stereoisomers

While plant-based production and cell culture have been the primary sources of shikonin, chemical synthesis approaches, including total synthesis and potentially chemoenzymatic methods, have also been explored. Chemical synthesis can offer an alternative, especially for producing specific shikonin derivatives or stereoisomers, although it has historically been less economical than plant cell culture for bulk production. nih.gov

The total synthesis of shikalkin, the racemic mixture of shikonin and alkannin, was first reported in the 1980s. frontiersin.org Chemical synthesis typically involves constructing the naphthoquinone core and attaching the isoprenoid side chain with the correct stereochemistry. frontiersin.org

Specific chemical methods for extracting shikonin from plant material, which can be considered part of a production process, involve various solvent extraction techniques. These include using organic solvents like hexane (B92381), ethanol, petroleum ether, ethyl acetate (B1210297), and chloroform. frontiersin.orggoogle.comgreenskybio.comgoogle.comnih.gov Techniques like ultrasound-assisted extraction and supercritical fluid extraction using CO₂ have also been employed to improve efficiency and yield. frontiersin.orggoogle.comgreenskybio.comnih.gov Extraction methods often involve steps like defatting, pH adjustment, and chromatographic separation or crystallization for purification. google.comgoogle.com

While detailed chemoenzymatic synthesis routes specifically for shikonin were not extensively highlighted in the search results, the involvement of enzymes like DSH1 and DSH2 in the plant's natural biosynthesis suggests the potential for developing in vitro chemoenzymatic processes to synthesize shikonin and its stereoisomer alkannin from intermediate compounds like deoxyshikonin. frontiersin.org Such approaches could combine the specificity of enzymatic reactions with the flexibility of chemical synthesis.

Further research into the enzymes involved in the later, less understood steps of the shikonin pathway could pave the way for novel chemoenzymatic synthesis strategies. nih.gov

Enzymatic Catalysis in Shikonin Synthesis

Enzymes play crucial roles throughout the shikonin biosynthetic pathway. Following the PGT-catalyzed prenylation, further enzymatic transformations lead to the formation of the naphthoquinone ring and the characteristic side chain. Recent studies have identified several enzymes involved in these later steps. For instance, CYP76B74, a cytochrome P450 enzyme, is known to catalyze a key hydroxylation step, converting 3″-hydroxy-geranylhydroquinone into shikonin and facilitating ring closure to produce dihydroechinofurans. frontiersin.org Deoxyshikonin hydroxylases (DSHs), specifically DSH1, catalyze the hydroxylation of deoxyshikonin to synthesize shikonin. frontiersin.org Other enzymes implicated in shikonin biosynthesis include polyphenol oxidase, neomenthol dehydrogenase-like proteins, and cannabidiolic acid synthase, which are involved in the conversion of 3″-hydroxyl geranylhydroquinone through intermediate steps to deoxyshikonin. frontiersin.orgoup.com

The regulation of these enzymatic activities is influenced by various factors, including light and the presence of specific compounds. Blue light, for example, can inactivate an enzyme required for shikonin production, leading to the accumulation of the precursor PHB as its O-glucoside. frontiersin.org Conversely, Lithospermum erythrorhizon dark-inducible genes (LeDIs) are involved in promoting shikonin synthesis in the dark. frontiersin.org Genetic engineering approaches have also explored enhancing shikonin production by increasing the enzymatic activity of the pathway. frontiersin.org

Stereoselective Synthesis of Shikonin Enantiomers

Shikonin (the R-enantiomer) and alkannin (the S-enantiomer) are chiral compounds that are often synthesized simultaneously in the plant. frontiersin.orgthieme-connect.com Achieving stereoselective synthesis to obtain a specific enantiomer, such as shikonin with high optical purity, has been a focus of chemical synthesis research. researchgate.net

Several asymmetric synthesis approaches have been developed. The Dotz annulation reaction was one of the first asymmetric methods employed, involving the conversion of a protected hydroquinone (B1673460) into a chromium carbene intermediate, followed by reaction with an enantiomerically pure alkyne. frontiersin.org Another approach reported by Braun and Bauer utilized an aldol (B89426) addition into a formyl derivative using an acetate enolate equivalent, leading to an alkannin intermediate that could be oxidized to produce shikonin. frontiersin.org

Advanced Extraction and Purification Techniques for Shikonin

Extracting and purifying shikonin from plant sources or culture systems requires efficient methodologies to obtain high purity compounds. Various advanced techniques have been developed and optimized for this purpose. frontiersin.orgnih.gov

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is considered a green and efficient method for extracting shikonin. greenskybio.comgreenskybio.com CO₂ in its supercritical state exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve nonpolar compounds like shikonin. greenskybio.com

Advantages of SFE include high selectivity, excellent diffusivity and solvating power, and the ability to operate under relatively gentle conditions (near the critical point of CO₂, 31.1 °C and 7.38 MPa), which minimizes the degradation of shikonin. greenskybio.comgreenskybio.com The process parameters such as pressure, temperature, extraction time, and CO₂ flow rate significantly influence the extraction yield and purity and require optimization. greenskybio.comnih.gov Studies have investigated the optimal conditions for SFE of shikonin from different plant sources. greenskybio.comnih.gov For example, optimized conditions for extracting active components, including shikonin, from Lithospermum erythrorhizon using SFE were found to be an extraction pressure of 23 MPa, a temperature of 40 °C, and a CO₂ flow rate of 27 L/h. nih.gov

Chromatographic Purification Strategies for Shikonin Purity

Chromatographic methods are essential for purifying shikonin from crude extracts, which often contain a mixture of shikonin derivatives and other metabolites. thieme-connect.comresearchgate.netthieme-connect.com Various chromatographic techniques are employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for shikonin analysis and purification. nih.govresearchgate.netsigmaaldrich.com HPLC coupled with detectors like diode array detection (DAD) and mass spectrometry (MS) allows for the identification and quantification of shikonin and its derivatives. thieme-connect.comnih.govwiley.com Optimized HPLC conditions, such as specific stationary phases (e.g., C18 columns) and mobile phases (e.g., acetonitrile (B52724) and acetic acid), are used to achieve effective separation. nih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is another powerful preparative chromatographic technique that has been successfully applied to the separation and purification of shikonin and its derivatives. thieme-connect.comresearchgate.netnih.govnih.gov HSCCC is a liquid-liquid partition chromatography method that eliminates the irreversible adsorption of samples onto a solid support, which can be an issue with conventional column chromatography. thieme-connect.com This technique has demonstrated the ability to achieve higher purity of isolated monomeric shikonin compared to traditional column chromatography methods. thieme-connect.comresearchgate.netnih.govwiley.com For instance, preparative HSCCC using a solvent system of n-hexane-ethyl acetate-ethanol-water (16:14:14:5) successfully isolated and purified shikonin from Lithospermum erythrorhizon crude extract, yielding shikonin with 98.9% purity. nih.gov

Solid-Phase Extraction (SPE) is also utilized for the purification of shikonin samples and the isolation of monomeric and oligomeric fractions. nih.gov Using stationary phases like Sephadex LH-20, SPE cartridges can effectively purify commercial samples and separate pure monomeric and dimeric A/S fractions. nih.gov

Membrane Separation and Crystallization Techniques

Membrane separation techniques can be employed in the purification process of shikonin, often as a preliminary step or in combination with other methods. While less extensively documented than chromatography or SFE in the provided search results, membrane processes can be useful for concentrating extracts or removing certain impurities based on size or other physical properties.

Crystallization is a common final purification step to obtain solid shikonin with high purity. After extraction and initial purification steps, the shikonin can be induced to crystallize from a suitable solvent. akjournals.com Repeated crystallization can further enhance the purity. akjournals.com For example, shikonin has been obtained as red prisms by repeated crystallization from ether-petroleum mixtures. akjournals.com Crystallization methods, such as precipitation crystallization, can also be used in the context of encapsulating shikonin with other materials, like β-cyclodextrin, which can affect its properties like solubility and release. nih.govresearchgate.net

Pharmacological Activities and Molecular Mechanisms of Shikonin

Antineoplastic and Anticancer Mechanisms of Shikonin (B1681659)

Shikonin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has demonstrated significant antineoplastic and anticancer properties. jcancer.orgnih.gov Its efficacy against a range of human cancer cell lines, both in vitro and in vivo, has been a subject of extensive research. mdpi.com The anticancer activities of shikonin are multifaceted, involving the suppression of cancer cell proliferation, invasion, and migration. mdpi.com A primary mechanism through which shikonin exerts its antitumor effects is the induction of programmed cell death, including apoptosis and the modulation of autophagy in various cancer cells. mdpi.comnih.gov These actions are often mediated through its influence on multiple cellular targets and signaling pathways. nih.govmdpi.com

Induction of Apoptosis in Cancer Cells

A central feature of shikonin's anticancer activity is its ability to induce apoptosis, a form of programmed cell death, in a wide variety of cancer types. mdpi.comijbs.com Studies have shown its effectiveness in triggering apoptosis in cancers of the colon, lung, breast, and ovaries, as well as in leukemia and thyroid carcinoma cells. ijbs.comnih.govnih.gov The pro-apoptotic mechanism of shikonin is complex, often involving the generation of reactive oxygen species (ROS), which act as upstream triggers for apoptotic signaling cascades. jcancer.orgnih.govnih.gov Shikonin's induction of apoptosis is a key factor in its potential as a chemotherapeutic agent. phcog.com

Shikonin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways to eliminate cancer cells. nih.govnih.gov The activation of these pathways is often interconnected and can be triggered by upstream events like the generation of ROS. nih.gov

The extrinsic pathway is initiated through the activation of death receptors on the cell surface. Research indicates that shikonin can upregulate Death Receptor 5 (DR5) in cholangiocarcinoma cells, which in turn activates downstream caspases like caspase-8 and caspase-3. nih.gov In primary effusion lymphoma (PEL) cells, shikonin-induced apoptosis involves the activation of c-Jun-N-terminal kinase (JNK), a component of the MAPK signaling pathway, which contributes to the extrinsic pathway. nih.govnih.gov

The intrinsic pathway , also known as the mitochondrial pathway, is a major target of shikonin's pro-apoptotic action. biomolther.org This pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane. researchgate.net Shikonin disrupts mitochondrial function, leading to the loss of mitochondrial membrane potential (Δψm) and subsequent activation of the caspase cascade, demonstrating its potent ability to modulate this critical apoptotic route. nih.govnih.gov

| Cancer Type | Pathway Modulated | Key Molecular Events | Reference |

|---|---|---|---|

| Primary Effusion Lymphoma | Intrinsic & Extrinsic | ROS generation, JNK activation, loss of mitochondrial membrane potential. | nih.gov |

| Cholangiocarcinoma | Extrinsic | Upregulation of Death Receptor 5 (DR5) via ROS-induced JNK activation. | nih.gov |

| Colon Cancer | Intrinsic | ER stress, mitochondrial Ca2+ accumulation, activation of PERK/elF2α/CHOP pathway. | biomolther.org |

| Renal Cancer | General Apoptosis | Activation of Ras/MAPK and PI3K/AKT pathways. | mdpi.com |

Mitochondria play a pivotal role in the intrinsic apoptotic pathway initiated by shikonin. nih.gov A key event is the disruption of the mitochondrial membrane potential (Δψm). nih.govspandidos-publications.com Shikonin induces this depolarization, which leads to increased mitochondrial membrane permeability. nih.gov This permeabilization is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Shikonin treatment typically leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax). nih.govnih.govphcog.com This shift in the Bax/Bcl-2 ratio is a critical step that facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.gov

The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases , which are the executioners of apoptosis. nih.gov In the intrinsic pathway, cytochrome c initiates the formation of the apoptosome, which leads to the cleavage and activation of caspase-9, an initiator caspase. nih.govspandidos-publications.com Activated caspase-9 then proceeds to cleave and activate executioner caspases, most notably caspase-3. nih.govspandidos-publications.comiiarjournals.org The extrinsic pathway, on the other hand, typically involves the activation of the initiator caspase-8. nih.gov Studies have consistently shown that shikonin treatment leads to the dose-dependent cleavage and activation of caspase-9 and caspase-3 in various cancer cells, including those of the colon, ovaries, and thyroid. jcancer.orgnih.govnih.govspandidos-publications.com The activation of caspase-3 ultimately results in the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. jcancer.org

| Cancer Cell Line | Mitochondrial Effect | Caspase Activation | Reference |

|---|---|---|---|

| Colon Cancer (HCT116, SW480) | Depolarization of mitochondrial membrane, downregulation of Bcl-2 and Bcl-xL. | Increased activity of caspase-3 and caspase-9. | nih.gov |

| Ovarian Cancer (A2780-CR) | Mitochondrial membrane depolarization, decreased Bcl-2, increased Bax. | Increased cleaved caspase-9 and cleaved caspase-3. | nih.gov |

| Medullary Thyroid Carcinoma (TT) | Decreased mitochondrial membrane potential, increased Bax/Bcl-2 ratio. | Increased expression of caspase-9 and caspase-3. | spandidos-publications.com |

| Gastric Cancer (HGC-27) | Loss of mitochondrial membrane potential, downregulation of Bcl-2 and Bcl-xL, upregulation of Bax. | Activation of caspase-9 and caspase-3. | phcog.com |

| Bladder Cancer (T24) | Mitochondrial cytochrome c release is a control point. | Activation of caspase-3 and caspase-9. | iiarjournals.org |

Autophagy Modulation by Shikonin

Autophagy is a cellular self-degradation process where damaged organelles and proteins are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation. frontiersin.org Its role in cancer is complex, as it can be either pro-survival or pro-death. frontiersin.org Shikonin has been found to modulate autophagy in cancer cells, and this effect can contribute to its anticancer activity. nih.govtandfonline.com The impact of shikonin on autophagy appears to be context-dependent, varying between different cancer types and cellular conditions. nih.govspandidos-publications.com

Shikonin can act as both an inducer and an inhibitor of autophagy. In many cancer types, including esophageal cancer, hepatocellular carcinoma, and colorectal carcinoma, shikonin has been shown to initiate autophagy. ijbs.comnih.gov For instance, in esophageal cancer cells, shikonin induces autophagy in a time- and dose-dependent manner by activating the AMPK/mTOR/ULK signaling axis. Similarly, in hepatocellular carcinoma cells, shikonin treatment triggers autophagy, as evidenced by the increased expression of the autophagy marker LC3-II and the formation of autophagic vacuoles. frontiersin.org This induction of autophagy can work in concert with apoptosis to promote cancer cell death. nih.gov

Conversely, there are instances where shikonin has been reported to inhibit autophagy. In a model of liver fibrosis, shikonin was found to suppress autophagy in hepatic stellate cells, which contributed to its anti-fibrotic effects. spandidos-publications.com In some cancer contexts, autophagy can act as a protective mechanism that helps cancer cells survive stress induced by chemotherapy. frontiersin.org In such cases, the inhibition of this protective autophagy by shikonin could enhance its cell-killing effects. frontiersin.org For example, one study noted that inhibiting autophagy in non-small cell lung cancer enhanced shikonin-induced necroptosis, another form of programmed cell death. nih.gov

Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. Shikonin can regulate this dynamic process. In hepatocellular carcinoma cells, shikonin treatment was shown to trigger the complete autophagic flux. nih.gov

However, in some cancer cells, such as colorectal carcinoma, shikonin appears to inhibit the final stages of autophagy. ijbs.comnih.gov Studies have shown that while shikonin promotes the formation of autophagosomes and the conversion of LC3-I to LC3-II (a key step in autophagosome formation), it also causes an accumulation of the protein p62. ijbs.comnih.gov Since p62 is normally degraded within the autolysosome, its accumulation suggests that shikonin may block autophagic flux by inhibiting the degradation of autophagolysosomes. ijbs.com This blockage of the autophagy process can lead to the accumulation of dysfunctional autophagosomes, contributing to cell death. nih.gov Therefore, shikonin can modulate not just the initiation but also the completion of the autophagic process to exert its anticancer effects.

Inhibition of Angiogenesis by Shikonin

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. Shikonin has demonstrated significant anti-angiogenic properties by interfering with key steps in the angiogenesis cascade.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. Shikonin exerts its anti-angiogenic effects by directly and indirectly targeting this crucial pathway. Research has shown that shikonin and its derivatives can inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the main receptor for VEGF-A. nih.govnih.gov This inhibition occurs in an ATP-non-competitive manner, suggesting a distinct mechanism from many conventional kinase inhibitors. nih.gov By preventing VEGFR-2 phosphorylation, shikonin effectively blocks the downstream signaling cascade that promotes endothelial cell activity. nih.govnih.gov

Furthermore, shikonin has been found to suppress the expression of both VEGFR-2 and Tie2, another receptor tyrosine kinase critical for vascular remodeling. nih.gov This dual inhibition of phosphorylation and expression significantly curtails the angiogenic response. nih.gov Some studies suggest that the naphthazarin ring of shikonin is vital for its strong binding to the catalytic domain of VEGFR-2. nih.gov The compound also inhibits VEGF expression induced by other signaling molecules like IL-17, potentially through the blockage of the JAK2/STAT3 pathway. nih.govnih.gov

Table 1: Effect of Shikonin on VEGF Signaling Components

| Target Molecule | Effect of Shikonin | Mechanism |

| VEGFR-2 | Inhibition of phosphorylation and expression. nih.govnih.gov | ATP-non-competitive inhibition; suppression of Sp1-dependent transactivation. nih.gov |

| Tie2 | Inhibition of phosphorylation and expression. nih.gov | Suppression of Sp1-dependent transactivation. nih.gov |

| VEGF | Decreased expression. nih.govnih.gov | Blockage of JAK2/STAT3 pathway. nih.govnih.gov |

| ERK | Suppressed phosphorylation. nih.gov | Downstream effect of VEGFR2/Tie2 inhibition. nih.gov |

The downstream consequences of inhibiting VEGF signaling are directly observed in the behavior of endothelial cells. Shikonin has been shown to potently inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govrmit.edu.vn Studies using wound healing assays and tube formation assays have confirmed that shikonin significantly impairs the ability of endothelial cells to migrate and form capillary-like structures, which are essential steps in angiogenesis. nih.govrmit.edu.vnnih.gov This inhibition of endothelial cell function is a direct result of the disruption of pro-angiogenic signaling pathways orchestrated by VEGF. nih.gov In hemangioma endothelial cells (HemECs), shikonin was found to inhibit proliferation, migration, and angiogenesis in a concentration-dependent manner. rmit.edu.vnnih.gov

Cell Cycle Arrest Induced by Shikonin

Shikonin exerts antiproliferative effects on cancer cells by inducing cell cycle arrest, a crucial mechanism for preventing uncontrolled cell division. It can halt the cell cycle at different phases, primarily the G0/G1 or G2/M phases, depending on the cell type. nih.govnih.govnih.gov

The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs), which form complexes with their regulatory partners, cyclins. Shikonin has been shown to cause cell cycle arrest by modulating the expression and activity of these key regulatory proteins. nih.govdoi.org In studies on human epidermoid carcinoma cells, shikonin treatment led to a significant downregulation of G1-phase cyclins (Cyclin D1, Cyclin E) and associated CDKs (CDK2, CDK4, CDK6). nih.gov Concurrently, shikonin treatment increases the expression of CDK inhibitors (CKIs) such as p21 and p27. nih.gov These CKIs bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle. nih.gov

Table 2: Shikonin's Regulation of Cell Cycle Proteins

| Cell Cycle Phase | Protein | Effect of Shikonin | Outcome |

| G0/G1 | Cyclin D1, Cyclin E | Downregulation. nih.gov | Blocks G1/S transition. |

| CDK2, CDK4, CDK6 | Downregulation. nih.gov | Blocks G1/S transition. | |

| p21, p27 | Upregulation. nih.gov | Inhibition of Cyclin-CDK complexes. | |

| G2/M | Cdc25C | Downregulation/Inhibition. nih.govnih.gov | G2/M Arrest. |

| CDK1 (Cdc2) | Accumulation of phosphorylated (inactive) form. nih.gov | G2/M Arrest. |

Beyond regulating cyclins and CDKs, shikonin also interferes with critical cell cycle checkpoint controls, particularly those responding to DNA damage. It has been identified as a broad inhibitor of the DNA Damage Response (DDR). nih.govbvsalud.org Shikonin can inhibit the activation of the master upstream kinases ATM (ataxia telangiectasia mutated) and, to a lesser extent, ATR (ATM and RAD3-related). nih.govnih.gov This inhibition occurs through the induced degradation of ATM and the ATR-interacting protein (ATRIP). nih.govnih.gov

By disrupting the ATM/ATR signaling pathways, shikonin prevents the phosphorylation of downstream effector checkpoint kinases Chk1 and Chk2. nih.govresearchgate.net This disruption hinders the cell's ability to repair DNA damage before proceeding with cell division. Furthermore, shikonin has been identified as a direct inhibitor of the Cdc25 family of phosphatases (Cdc25A, B, and C). nih.gov These phosphatases are responsible for dephosphorylating and activating CDK1 (also known as Cdc2), which is essential for entry into mitosis. nih.gov By inhibiting Cdc25s, shikonin causes CDK1 to remain in a hyper-phosphorylated, inactive state, leading to cell cycle arrest at the G2/M transition. nih.govnih.gov

Metastasis and Invasion Inhibition by Shikonin

Metastasis is a complex, multi-step process involving the detachment of cancer cells from the primary tumor, degradation of the extracellular matrix (ECM), and invasion into surrounding tissues. Shikonin has shown significant potential in inhibiting these critical steps. nih.govpreprints.orgiajpr.com

Research demonstrates that shikonin can suppress the migration and invasion of various cancer cells, including those from breast, prostate, and adenoid cystic carcinoma. nih.govjcancer.orgoup.comnih.gov This anti-metastatic effect is achieved through the modulation of several key molecular pathways. preprints.org

A primary mechanism is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govoup.comnih.gov These enzymes are crucial for degrading the ECM, allowing cancer cells to invade surrounding tissues. iajpr.commdpi.com Shikonin has been found to reduce both the expression and the gelatinolytic activity of MMP-9. nih.govnih.gov This suppression can be mediated through the inhibition of signaling pathways like NF-κB and AP-1, which act as transcriptional regulators of MMP-9. nih.govresearchgate.net Additionally, shikonin can inhibit the AKT/mTOR and ROS/ERK1/2 pathways, which also contribute to the regulation of MMP-2 and MMP-9 expression. nih.gov

Another critical process in metastasis is the epithelial-mesenchymal transition (EMT), where epithelial cancer cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. Shikonin has been shown to inhibit or reverse EMT in several cancer models. preprints.orgjcancer.orgspandidos-publications.com It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and Vimentin. jcancer.orgspandidos-publications.com The underlying mechanisms for this effect include the suppression of the miR-17-5p/PTEN/Akt pathway and the Wnt/β-catenin signaling pathway. jcancer.orgoup.com However, it is noteworthy that in the context of skin wound healing, shikonin has been reported to stimulate EMT, suggesting its effects can be context-dependent. nih.govsemanticscholar.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A primary mechanism of shikonin's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.govnih.gov Cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, which makes them more susceptible to agents that further increase ROS levels. nih.govfrontiersin.org The accumulation of intracellular ROS induced by shikonin can damage vital cellular components such as proteins, lipids, and DNA, ultimately triggering cell death pathways like apoptosis. nih.govnih.gov Therefore, the targeted induction of oxidative stress has emerged as a viable therapeutic strategy to selectively eliminate cancer cells. nih.gov

Shikonin acts as a potent pro-oxidant in a variety of cancer cells. nih.gov In human glioma cells, the source of shikonin-induced ROS has been traced to the mitochondria, particularly involving complex II of the electron transport chain. plos.org Other cellular enzymes, including NADPH oxidase and lipooxygenase, also contribute to ROS production following shikonin treatment. plos.org The specific types of ROS generated can differ between cell lines; for instance, shikonin induces the production of superoxide (B77818), hydroxyl radicals, and nitric oxide in U87MG glioma cells, whereas superoxide is the predominant species in Hs683 glioma cells. plos.org

In colon cancer cells, shikonin leads to a dose-dependent increase in intracellular ROS, which functions as an upstream event that initiates mitochondria-mediated apoptosis. nih.gov This heightened oxidative stress is also evidenced by an increase in malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage. nih.gov This deliberate promotion of ROS production is a central element in shikonin's ability to induce programmed cell death in malignant cells. nih.gov

Shikonin's efficacy as a pro-oxidant is enhanced by its ability to disrupt the cell's native antioxidant defense systems. The cytotoxic effects of shikonin, driven by ROS, can be counteracted by the addition of antioxidants such as N-acetyl-L-cysteine (NAC) and L-glutathione (GSH), which can rescue cancer cells from shikonin-induced apoptosis. nih.govnih.gov

Shikonin's activity includes the depletion of intracellular GSH, a critical component of the cellular antioxidant shield. plos.org Moreover, shikonin has been shown to inhibit the nuclear translocation of Nrf2, a master transcription factor that regulates the expression of numerous antioxidant genes. plos.org It also directly impairs the function of key antioxidant enzymes. nih.gov A notable target is thioredoxin reductase (TrxR), which shikonin inhibits by targeting its selenocysteine (B57510) residue. nih.gov This inhibition converts the enzyme's function into that of an NADPH oxidase, paradoxically causing it to produce more superoxide anions and further exacerbating intracellular oxidative stress. nih.gov

Targeting Key Signaling Pathways in Cancer by Shikonin

Shikonin exerts its diverse anticancer effects by modulating a multitude of intracellular signaling pathways that are often dysregulated in cancer. Its ability to influence these complex networks contributes to its capacity to inhibit cell proliferation, induce cell death, and prevent metastasis. One of the most significant pathways targeted by shikonin is the PI3K/Akt/mTOR signaling cascade.

The phosphatidylinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, growth, and proliferation, and its hyperactivation is a common feature in many human cancers. frontiersin.orgfrontiersin.org Shikonin has been identified as a potent inhibitor of this crucial signaling axis. nih.govresearchgate.net

In studies using chemoresistant non-small cell lung cancer cells, shikonin was found to downregulate the PI3K/Akt/mTOR pathway by reducing the phosphorylation levels of key downstream effectors, including Akt and p70s6k. nih.govnih.gov This inhibition is directly linked to shikonin's ability to suppress the proliferation of cancer stem-like cells and reduce their capacity to form spheroids. nih.govnih.gov Furthermore, in prostate cancer cells, shikonin's anti-metastatic action is mediated by a significant decrease in the phosphorylation of both AKT and mTOR, which in turn leads to the reduced expression of MMP-2 and MMP-9. nih.gov Research has also demonstrated a synergistic effect between shikonin and dedicated PI3K-mTOR inhibitors, such as BEZ235, in inhibiting the growth of chemoresistant lung cancer cells. nih.gov

| Cancer Type | Key Pathway Components Affected | Downstream Effect | Reference |

|---|---|---|---|

| Chemoresistant Lung Cancer | ↓ Phosphorylated Akt, ↓ Phosphorylated p70s6k | Inhibition of spheroid formation, Repression of stemness genes (Nanog, Oct4) | nih.govnih.gov |

| Prostate Cancer | ↓ Phosphorylated AKT, ↓ Phosphorylated mTOR | Reduced expression of MMP-2 and MMP-9 | nih.gov |

| Burkitt's Lymphoma | Inhibition of PI3K/AKT/mTOR pathway | Induction of apoptosis | researchgate.net |

Immunogenic Cell Death (ICD) Induction by Shikonin

Shikonin, a naturally occurring naphthoquinone pigment, has been identified as a potent inducer of immunogenic cell death (ICD). jbr-pub.org.cn ICD is a specialized form of regulated cell death that stimulates an adaptive immune response against antigens from the dead cells. jbr-pub.org.cnresearchgate.net This process is characterized by the release and surface exposure of molecules known as damage-associated molecular patterns (DAMPs). researchgate.netnih.gov

Research has demonstrated that shikonin can effectively trigger the expression and release of several key DAMPs in tumor cells. researchgate.netnih.gov Studies have confirmed its ability to induce DAMPs such as calreticulin (B1178941) (CRT), high-mobility group box 1 (HMGB1), heat shock proteins (HSP70 and HSP90), and adenosine (B11128) triphosphate (ATP). jbr-pub.org.cnnih.gov The exposure of these molecules acts as a signal to the immune system, enhancing the maturation and antigen uptake of dendritic cells (DCs), which are crucial for initiating an anti-tumor immune response. researchgate.netnih.gov Shikonin has been shown to activate both receptor- and mitochondria-mediated apoptosis pathways, which contributes to the increased expression of DAMPs. researchgate.netnih.gov

The mechanism by which shikonin induces ICD involves the generation of reactive oxygen species (ROS) and the induction of cellular stress. frontiersin.orgacs.org This leads to specific forms of cell death, including necroptosis and ferroptosis, which are known to be immunogenic. acs.orgnih.gov For instance, Fe(III)-Shikonin nanomedicines have been developed that disassemble within the tumor microenvironment, leading to ICD through both ferroptosis and necroptosis. nih.gov

The ability of shikonin to induce ICD makes it a promising agent in the field of cancer immunotherapy. jbr-pub.org.cnoup.com By transforming dying tumor cells into an in situ vaccine, shikonin can stimulate a robust and specific anti-tumor immune response. jbr-pub.org.cnresearchgate.net This approach circumvents the issue of tumor cell evasion that can occur with therapies targeting specific immune epitopes. jbr-pub.org.cn

Shikonin's role in immunotherapy is particularly evident in its use as an adjuvant for dendritic cell (DC)-based cancer vaccines. nih.gov Treating tumor cells with shikonin before using them as lysates to pulse DCs significantly enhances the vaccine's efficacy. researchgate.netnih.gov These shikonin-tumor cell lysate-loaded DCs exhibit higher levels of maturation markers like CD86 and MHC class II, leading to a strong induction of cytotoxic T-lymphocyte activity against target tumor cells. researchgate.netnih.gov This enhanced immune response results in retarded tumor growth and increased survival in preclinical models. researchgate.netnih.gov

Furthermore, shikonin's induction of ICD can be combined with other therapeutic strategies to improve outcomes. It has been shown to synergize with immune checkpoint blockade (ICB) therapy. acs.org By inducing necroptosis and suppressing tumor-cell mismatch repair mechanisms, shikonin can increase tumor immunogenicity and sensitize tumors to ICB treatment. acs.org The combination of shikonin-induced ICD with immune adjuvants, such as Mycobacterium smegmatis, has also been explored to create more potent in situ tumor vaccines. jbr-pub.org.cn

Table 1: Research Findings on Shikonin-Induced Immunogenic Cell Death (ICD)

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| ICD Induction for DC Vaccines | B16 melanoma cells, mouse model | Shikonin induces DAMPs (CRT, HSP70, HSP90, HMGB1), enhances DC maturation, and boosts cytotoxic T-cell response, retarding tumor growth. | researchgate.netnih.gov |

| In Situ Tumor Vaccine Strategy | Mouse tumor model | Shikonin is used as an ICD inducer alongside Mycobacterium smegmatis as an adjuvant to enhance the efficacy of the in situ vaccine. | jbr-pub.org.cn |

| Nanomedicine for Tumor Vaccination | 4T1 breast cancer model | Fe(III)-Shikonin nanomedicines induce ICD via ferroptosis and necroptosis, stimulating DC maturation and activating adaptive immune responses. | nih.gov |

| Synergy with Immunotherapy | Head and neck squamous cell carcinoma (HNSCC) model | Shikonin-loaded nanoparticles induce necroptosis and suppress mismatch repair, sensitizing tumors to immune checkpoint blockade therapy. | acs.org |

Anti-inflammatory and Immunomodulatory Mechanisms of Shikonin

Shikonin exhibits significant anti-inflammatory and immunomodulatory properties, which are attributed to its ability to target multiple molecular pathways involved in the inflammatory response. researchgate.netnih.gov Its mechanisms of action include the suppression of pro-inflammatory mediators and cytokines and the modulation of key signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.nettandfonline.com

Shikonin effectively downregulates the expression and production of a wide array of pro-inflammatory molecules. biomolther.orgbiomolther.org It has been shown to counteract inflammatory responses by substantially reducing the expression of these mediators in various cell types, including macrophages, chondrocytes, and periodontal ligament cells. mdpi.comnih.govnih.gov

A primary mechanism of shikonin's anti-inflammatory action is its potent inhibition of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). researchgate.netnih.gov Numerous studies have demonstrated that shikonin significantly decreases the production and expression of these cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgtandfonline.comresearchgate.net

In models of osteoarthritis and rheumatoid arthritis, shikonin treatment has been shown to inhibit the increased levels of TNF-α and IL-1β. nih.govresearchgate.net Similarly, in human periodontal ligament cells stimulated with IL-1β or TNF-α, shikonin prevented the production of IL-6 and IL-8. nih.gov Research in LPS-stimulated microglial cells also confirmed that shikonin dose-dependently inhibits the expression of TNF-α. biomolther.orgbiomolther.org This regulation of critical cytokines helps to mitigate the inflammatory cascade in various pathological conditions. frontiersin.orgresearchgate.net

Shikonin's anti-inflammatory effects extend to the inhibition of enzymatic pathways responsible for producing other inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. It has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of its regulatory enzyme, cyclooxygenase-2 (COX-2), in LPS-stimulated microglial cells. biomolther.orgbiomolther.org Furthermore, shikonin has been identified as a novel antagonist of the prostaglandin E2 receptor 4 (EP4), which plays a role in mediating inflammatory responses. nih.gov Early research also indicated that shikonin has an inhibitory effect on the biosynthesis of leukotriene B4, another potent lipid mediator of inflammation. nih.gov

The anti-inflammatory effects of shikonin are largely mediated through its modulation of crucial intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of inflammation. nih.govresearchgate.net

The NF-κB pathway is a key controller of the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.gov Shikonin has been consistently shown to inhibit the activation of NF-κB. nih.govbiomolther.org It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of kappa B-alpha (IκB-α). nih.gov This action keeps NF-κB sequestered in the cytoplasm in an inactive state, thereby preventing its translocation to the nucleus and the subsequent transcription of target inflammatory genes. nih.govtandfonline.com This inhibitory effect on NF-κB has been observed in various models, including osteoarthritis, rheumatoid arthritis, and LPS-stimulated cells. nih.govdntb.gov.ua

The MAPK signaling pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in the inflammatory process. youtube.comnih.gov Shikonin has been found to extensively modulate MAPK signaling. mdpi.comresearchgate.net In human chondrocytes, for instance, shikonin treatment led to a significant increase in the phosphorylation of JNK and p38, while the phosphorylation of ERK was only slightly affected. mdpi.comnih.govnih.gov The activation of these specific MAPK pathways can, in turn, influence the expression of pro-inflammatory mediators. researchgate.net By interfering with both the NF-κB and MAPK signaling cascades, shikonin exerts comprehensive control over the inflammatory response. researchgate.nettandfonline.com

Table 2: Research Findings on Shikonin's Anti-inflammatory Mechanisms

| Mechanism | Model System | Key Findings | Reference |

|---|---|---|---|

| Cytokine Regulation | Rat model of osteoarthritis; Human periodontal ligament cells | Significantly inhibited increases in IL-1β and TNF-α. Prevented IL-1β- or TNF-α-mediated production of IL-6 and IL-8. | nih.govnih.gov |

| Pro-inflammatory Mediator Inhibition | LPS-stimulated BV2 microglial cells | Dose-dependently inhibited nitric oxide (NO), prostaglandin E2 (PGE2), and TNF-α by suppressing iNOS and COX-2 expression. | biomolther.orgbiomolther.org |

| NF-κB Pathway Modulation | Rat model of osteoarthritis; LPS-stimulated cells | Suppressed NF-κB protein expression and inhibited its activation by preventing IκB-α degradation. | nih.govnih.gov |

| MAPK Pathway Modulation | Human osteoarthritis chondrocytes | Significantly increased phosphorylation of pJNK and pp38, leading to reduced expression of pro-inflammatory mediators. | mdpi.comnih.gov |

Impact on Immune Cell Function

Shikonin has been shown to modulate the immune response by influencing macrophage polarization, a critical process where macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). Research indicates that shikonin preferentially inhibits the M1 phenotype, thereby reducing inflammation. nih.gov

In animal models of collagen-induced arthritis (CIA), shikonin treatment was found to alleviate inflammatory symptoms in the joints. nih.gov This therapeutic effect was associated with the inhibition of M1 macrophage polarization, while M2 polarization was not affected. nih.gov Similarly, in in vitro studies using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce M1 polarization in macrophages, shikonin effectively suppressed this process. nih.gov Conversely, it did not impact M2 polarization induced by interleukin-4 (IL-4) and interleukin-13 (IL-13). nih.gov

Further studies investigating psoriasis, a chronic inflammatory skin disease, have shown that shikonin, particularly when combined with methotrexate, can regulate macrophage polarization. tandfonline.comnih.govtandfonline.com In a psoriasis mouse model, this combination therapy reduced the number of M1 macrophages (identified by the marker CD86) and increased the number of M2 macrophages (identified by CD206). nih.govtandfonline.com This shift was accompanied by altered levels of key polarization markers: the treatment decreased M1-type markers such as inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α), while changing the levels of M2-type markers like Arginase-1 (Arg-1) and interleukin-10 (IL-10). nih.govtandfonline.com These findings were consistent in experiments with LPS-stimulated RAW264.7 macrophage cells. nih.govtandfonline.com

The mechanism behind this modulation is linked to the regulation of cellular metabolism. Shikonin is a potent inhibitor of pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a key role in the metabolic shift to aerobic glycolysis seen in M1 macrophages. frontiersin.org By inhibiting the dimerization and tetramerization of PKM2, shikonin suppresses this metabolic reprogramming, thus alleviating the inflammatory response of macrophages. frontiersin.org In diabetic wound healing, shikonin was also found to inhibit M1 macrophage polarization and reduce pro-inflammatory factors by regulating the MAPK signaling pathway. nih.gov

| Model/System | Effect of Shikonin | Key Markers Affected | Associated Signaling Pathway | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) Mice | Inhibited M1 polarization, no effect on M2 | - | Not specified | nih.gov |

| LPS + IFN-γ Stimulated Macrophages (in vitro) | Inhibited M1 polarization | - | Not specified | nih.gov |

| Imiquimod-Induced Psoriasis Mice (with Methotrexate) | Regulated M1/M2 balance (↓M1, ↑M2) | ↓CD86, ↑CD206, ↓iNOS, ↓IL-1β, ↓TNF-α, ↑Arg-1, ↑IL-10 | Not specified | nih.govtandfonline.com |

| LPS-Stimulated RAW264.7 Cells (with Methotrexate) | Regulated M1/M2 polarization | ↓CD86, ↑CD206, ↓M1 markers | Not specified | nih.govtandfonline.com |

| DSS-Induced Colitis Mice | Suppressed M1 polarization | ↓F4/80, ↓iNOS, ↓CD86, ↓IFN-γ, ↓IL-1β, ↓IL-6, ↓TNF-α, ↑IL-10 | PKM2 Inhibition | frontiersin.org |

| Diabetic Wound Model | Inhibited M1 polarization, promoted M2 polarization | ↓Pro-inflammatory factors, ↑Anti-inflammatory factors | MAPK Signaling Pathway | nih.gov |

Shikonin demonstrates significant immunosuppressive effects by targeting T lymphocyte activation. nih.govnih.gov T cells are crucial mediators of the immune response, and their activation is a key event in many inflammatory and autoimmune conditions. nih.gov

Studies using primary human T lymphocytes have shown that shikonin can suppress T-cell activation in a dose-dependent manner. nih.govnih.gov This suppression manifests as an inhibition of T-cell proliferation, a reduction in the secretion of key cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and a downregulation of the expression of cell surface activation markers CD69 and CD25. nih.govnih.gov

The molecular mechanism underlying these inhibitory effects involves the suppression of critical signaling pathways. Shikonin has been found to inhibit the NF-κB signaling pathway. nih.gov It achieves this by directly decreasing the activity of IKKβ, which in turn prevents the phosphorylation of IKKα/β and the subsequent phosphorylation and degradation of its inhibitor, IκB-α. nih.gov This action effectively blocks the translocation of NF-κB into the nucleus, a necessary step for its function. nih.gov In addition to the NF-κB pathway, shikonin also suppresses the phosphorylation of JNK in the MAPK signaling pathway in T cells. nih.govnih.gov The JNK pathway is known to play multiple roles in T-cell immune responses, including the modulation of cytokine secretion and cell proliferation. nih.gov

| Effect on T-Cells | Specific Outcome | Molecular Mechanism | Reference |

|---|---|---|---|

| Suppression of Activation | Inhibited T-cell proliferation | Inhibition of IKKβ activity (NF-κB pathway), Suppression of JNK phosphorylation (MAPK pathway) | nih.govnih.gov |

| Decreased IL-2 and IFN-γ secretion | |||

| Downregulated CD69 and CD25 expression |

Inflammasome Activation and Regulation by Shikonin

Shikonin is a potent inhibitor of inflammasomes, which are cytosolic protein complexes that play a central role in innate immunity by activating inflammatory processes. plos.orgnih.gov Specifically, shikonin has been shown to suppress the activation of the NLRP3 and AIM2 inflammasomes. plos.orgnih.gov The dysregulation of the NLRP3 inflammasome, in particular, can lead to uncontrolled inflammation and is implicated in various diseases. doaj.orgnih.gov

The activation of the NLRP3 inflammasome is a two-step process involving a priming step, often triggered by stimuli like LPS leading to NF-κB activation, and a second assembly step. plos.orgnih.gov While shikonin is a known inhibitor of the NF-κB pathway and thus affects the priming step, research has demonstrated that it also directly inhibits the second step of inflammasome assembly. plos.orgnih.gov

Shikonin's regulatory action occurs through several mechanisms:

Disruption of Inflammasome Assembly : Shikonin disrupts the assembly of the NLRP3 inflammasome by blocking the binding between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). doaj.orgnih.gov This action prevents the subsequent oligomerization of ASC and the formation of the "ASC speck," a critical platform for caspase-1 activation. plos.orgdoaj.orgnih.gov

Direct Inhibition of Caspase-1 : Shikonin directly targets and inhibits the activity of caspase-1. plos.orgnih.gov This is a crucial step, as active caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18. plos.orgdoaj.orgnih.gov By suppressing caspase-1 maturation and activity, shikonin effectively abolishes the secretion of mature IL-1β and IL-18. doaj.orgnih.gov

Reduction of ROS Production : The compound reduces the production of reactive oxygen species (ROS), which can act as an upstream activator of the NLRP3 inflammasome. doaj.orgnih.gov Specifically, shikonin inhibits the generation of oxidized mitochondrial DNA (ox-mtDNA), a known inducer of NLRP3 activation. doaj.orgnih.gov

Because shikonin also inhibits the AIM2 inflammasome, which is activated by double-stranded DNA, it suggests the compound targets common components of the inflammasome machinery, such as ASC oligomerization or caspase-1 itself. plos.orgnih.gov

| Target Inflammasome | Mechanism of Action | Downstream Effect | Reference |

|---|---|---|---|

| NLRP3 | Disrupts NLRP3-ASC binding, preventing ASC speck formation | Suppressed caspase-1 maturation and activation; Decreased secretion of mature IL-1β and IL-18 | doaj.orgnih.gov |

| Reduces ROS and oxidized mitochondrial DNA (ox-mtDNA) production | doaj.orgnih.gov | ||

| Directly inhibits caspase-1 activity | plos.orgnih.gov | ||

| AIM2 | Inhibits ASC speck formation and directly targets caspase-1 | plos.orgnih.gov |

Wound Healing and Tissue Regeneration Mechanisms of Shikonin

Promotion of Fibroblast Proliferation and Collagen Synthesis

Shikonin plays a significant role in wound healing by stimulating the activity of fibroblasts, the primary cells responsible for producing the extracellular matrix, including collagen. nih.gov Studies have demonstrated that shikonin promotes the proliferation of various types of fibroblasts, including human dermal fibroblasts (HDFs) and human gingival fibroblasts (hGFs). nih.govnih.gov This proliferative effect is considered a key mechanism through which shikonin promotes wound healing. nih.gov

The molecular mechanisms driving these effects involve the activation of specific signaling pathways. The PI3K/AKT pathway has been identified as a key regulator through which shikonin promotes fibroblasts to repair skin wounds. researchgate.netresearchgate.net Additionally, the ERK 1/2 signaling pathway is implicated in shikonin's ability to promote proliferation, migration, and type I collagen synthesis in human gingival fibroblasts. nih.gov

| Effect | Cell Type / Model | Key Findings | Signaling Pathway | Reference |

|---|---|---|---|---|

| Promotes Proliferation | Human Dermal Fibroblasts (HDFs) | Stimulated cell growth. | PI3K/AKT | nih.govresearchgate.net |

| Human Gingival Fibroblasts (hGFs) | Significantly promoted proliferation and migration. | ERK 1/2 | nih.gov | |

| Modulates Collagen Synthesis | Wound Healing Models (in vivo) | Increased collagen deposition. | Not specified | nih.gov |

| Human Gingival Fibroblasts (hGFs) | Promoted type I collagen synthesis. | ERK 1/2 | nih.gov | |

| Hypertrophic Scar Fibroblasts | Reduced TGF-β1-induced collagen production. | ERK/Smad | semanticscholar.org |

Angiogenesis Promotion in Wound Healing Contexts

Angiogenesis, the formation of new blood vessels, is a critical process for successful wound healing, as it ensures the delivery of oxygen, nutrients, and immune cells to the injury site. esmed.orgesmed.org Shikonin has been shown to potentiate wound healing by actively promoting angiogenesis. nih.gov

The pro-angiogenic effects of shikonin are mediated through its influence on endothelial cells and the expression of key angiogenic factors. nih.gov Research has shown that shikonin stimulates the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. nih.gov It also enhances the expression of crucial growth factors that drive the angiogenic process. Notably, shikonin upregulates the expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), both of which are potent inducers of angiogenesis. nih.govmdpi.comnih.gov In studies on human gingival fibroblasts, shikonin was found to increase VEGF gene expression. nih.gov Furthermore, in diabetic wound models, shikonin treatment restored the expression of angiogenesis-related factors like CD31 and VEGF, promoting the migration and proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov

The signaling pathways involved in shikonin's pro-angiogenic activity have also been investigated. Studies suggest that shikonin can regulate the PI3K-AKT pathway, which is crucial for cell proliferation and angiogenesis. nih.gov Additionally, shikonin has been found to suppress IL-17-induced VEGF expression by blocking the JAK2/STAT3 pathway, indicating a complex regulatory role in inflammatory contexts that can ultimately favor controlled angiogenesis for tissue repair. nih.gov

| Effect | Key Factor / Cell Type | Mechanism / Pathway | Reference |

|---|---|---|---|

| Stimulates Endothelial Cells | Endothelial cell proliferation | Upregulation of angiogenic factors | nih.gov |

| Endothelial cell migration | |||

| Upregulates Angiogenic Factors | Vascular Endothelial Growth Factor (VEGF) | PI3K-AKT pathway; Blockage of JAK2/STAT3 pathway | nih.govmdpi.comnih.govnih.gov |

| Basic Fibroblast Growth Factor (bFGF) | Not specified | mdpi.com | |

| CD31 | PI3K-AKT pathway | nih.gov |

Anti-inflammatory Role in Wound Repair

Shikonin, a naturally occurring naphthoquinone, plays a significant role in the intricate process of wound healing by modulating the initial inflammatory phase. Its anti-inflammatory properties are crucial for creating a conducive environment for tissue regeneration. Research indicates that shikonin can inhibit the expression of pro-inflammatory cytokines, which are key mediators of inflammation. For instance, in murine models of acute pancreatitis and acute lung injury, shikonin administration significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This cytokine inhibition is accompanied by a reduction in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration at the site of inflammation.

The molecular mechanism underlying these effects often involves the inhibition of critical inflammatory signaling pathways. Shikonin has been shown to attenuate inflammatory infiltration by modulating the inhibitor of nuclear factor kappa B-α (IκB-α)/NF-κB signaling pathway. nih.gov By preventing the degradation of IκB-α, shikonin blocks the activation of NF-κB, a transcription factor that governs the expression of numerous inflammatory genes. Furthermore, shikonin exerts anti-inflammatory effects by inhibiting the expression of the orphan nuclear receptor Nr4a family gene in mast cells. nih.gov This multifaceted approach to dampening the inflammatory response helps to prevent excessive inflammation, which can impede the healing process and lead to chronic wounds.

Re-epithelialization Enhancement

Re-epithelialization is a critical step in wound closure, involving the proliferation and migration of keratinocytes to cover the dermal defect. Shikonin actively promotes this process through various mechanisms. Studies have demonstrated that shikonin stimulates the proliferation of skin cells, including keratinocytes and fibroblasts, at the wound site. mdpi.com This proliferative effect is partly mediated by the regulation of key signaling pathways, such as the PI3K/AKT pathway, which is essential for cell growth and survival. mdpi.com